N-Methyl-2-(1H-pyrrol-1-YL)aniline N-Methyl-2-(1H-pyrrol-1-YL)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20405828
InChI: InChI=1S/C11H12N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9,12H,1H3
SMILES:
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

N-Methyl-2-(1H-pyrrol-1-YL)aniline

CAS No.:

Cat. No.: VC20405828

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(1H-pyrrol-1-YL)aniline -

Specification

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name N-methyl-2-pyrrol-1-ylaniline
Standard InChI InChI=1S/C11H12N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9,12H,1H3
Standard InChI Key VHEAJXBVGSBDCW-UHFFFAOYSA-N
Canonical SMILES CNC1=CC=CC=C1N2C=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Methyl-2-(1H-pyrrol-1-yl)aniline consists of an aniline backbone where the nitrogen atom is methylated, and a pyrrole ring is attached at the aromatic ring's 2-position. The IUPAC name derives from this substitution pattern: N-methyl-2-(1H-pyrrol-1-yl)aniline. The molecular structure is defined by the following features:

  • Molecular formula: C11H12N2C_{11}H_{12}N_2

  • Molecular weight: 172.23 g/mol (calculated from atomic masses)

  • SMILES notation: CN(c1ccccc1)n2cccc2

The pyrrole ring contributes electron density to the aniline system, influencing reactivity in electrophilic substitution reactions .

Spectroscopic Characterization

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of N-Methyl-2-(1H-pyrrol-1-yl)aniline can be achieved through modular strategies:

Pyrrole Ring Formation

A modified Paal-Knorr synthesis involves condensing 2-nitroaniline with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by nitro-group reduction using iron powder and ammonium chloride . Subsequent N-methylation introduces the methyl group:

2-Nitroaniline+2,5-DimethoxytetrahydrofuranAcOH, 120°C2-(1H-pyrrol-1-yl)nitrobenzeneFe, NH4Cl2-(1H-pyrrol-1-yl)aniline\text{2-Nitroaniline} + \text{2,5-Dimethoxytetrahydrofuran} \xrightarrow{\text{AcOH, 120°C}} \text{2-(1H-pyrrol-1-yl)nitrobenzene} \xrightarrow{\text{Fe, NH}_4\text{Cl}} \text{2-(1H-pyrrol-1-yl)aniline} 2-(1H-pyrrol-1-yl)aniline+CH3IBaseN-Methyl-2-(1H-pyrrol-1-yl)aniline\text{2-(1H-pyrrol-1-yl)aniline} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N-Methyl-2-(1H-pyrrol-1-yl)aniline}

Direct N-Methylation

Reductive methylation using formaldehyde and sodium cyanoborohydride offers an alternative pathway:

2-(1H-pyrrol-1-yl)aniline+HCHONaBH3CNN-Methyl-2-(1H-pyrrol-1-yl)aniline\text{2-(1H-pyrrol-1-yl)aniline} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Methyl-2-(1H-pyrrol-1-yl)aniline}

Reaction Chemistry

The compound undergoes characteristic reactions of both aniline and pyrrole:

  • Electrophilic substitution: Bromination occurs preferentially at the pyrrole’s α-positions due to higher electron density.

  • Oxidation: The methylamino group oxidizes to a nitroso derivative under strong oxidizing conditions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in water (<1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at −20°C with desiccants .

Thermal Properties

  • Melting point: Estimated at 85–90°C based on structural analogs .

  • Boiling point: ~280°C (extrapolated from vapor pressure data) .

Biological and Industrial Applications

Materials Science

  • Conductive polymers: Incorporated into polyaniline derivatives to enhance electrical conductivity (up to 10 S/cm) .

  • Coordination chemistry: Acts as a ligand for transition metals (e.g., Cu(II), Fe(III)), forming complexes with catalytic activity in oxidation reactions .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceUnique Property
N,N-Dimethyl-2-pyrrolylanilineDimethylamino groupEnhanced steric hindrance
2-(1H-Indol-1-yl)anilineIndole instead of pyrroleFluorescence at 410 nm
2-Fluoro-N-pyrrolylanilineFluorine substituent on anilineIncreased metabolic stability

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